molecular formula C13H21N3O3S B7052866 2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide

2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide

Cat. No.: B7052866
M. Wt: 299.39 g/mol
InChI Key: VQTJZJZMURICCC-UHFFFAOYSA-N
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Description

2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropylsulfonyl group and a methylimidazole moiety

Properties

IUPAC Name

2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-13(2,20(18,19)10-5-6-10)12(17)16(4)9-11-14-7-8-15(11)3/h7-8,10H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTJZJZMURICCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CC1=NC=CN1C)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Cyclopropylsulfonyl Intermediate: The initial step involves the preparation of the cyclopropylsulfonyl chloride by reacting cyclopropylsulfonic acid with thionyl chloride.

    Amidation Reaction: The cyclopropylsulfonyl chloride is then reacted with 2-dimethylamino-2-methylpropanamide in the presence of a base such as triethylamine to form the desired sulfonamide.

    Introduction of the Methylimidazole Group: The final step involves the alkylation of the sulfonamide with 1-methylimidazole using a suitable alkylating agent like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features may impart biological activity, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylsulfonyl group and the methylimidazole moiety are likely involved in binding interactions with these targets, influencing the compound’s pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropylsulfonyl-N,2-dimethyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]propanamide: This compound shares a similar core structure but differs in the substitution pattern on the imidazole ring.

    N-(2-dimethylaminoethyl)-N-methyl-2-cyclopropylsulfonylacetamide: Another related compound with a different amide linkage.

Uniqueness

2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications, distinguishing it from other similar molecules.

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